molecular formula C21H19ClN4O2S B295471 (6E)-6-{[1-(5-CHLORO-2-METHOXYPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-5-IMINO-3-METHYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE

(6E)-6-{[1-(5-CHLORO-2-METHOXYPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-5-IMINO-3-METHYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE

Cat. No.: B295471
M. Wt: 426.9 g/mol
InChI Key: RCSCLPIKQQUGLF-FQYHFWRWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “(6E)-6-{[1-(5-CHLORO-2-METHOXYPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-5-IMINO-3-METHYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE” is a complex organic molecule that features a combination of pyrrole, thiazolo, and pyrimidinone moieties. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multi-step organic reactions. A typical synthetic route might include:

  • Formation of the pyrrole ring through a Paal-Knorr synthesis.
  • Introduction of the methoxy and chloro substituents via electrophilic aromatic substitution.
  • Construction of the thiazolo[3,2-a]pyrimidinone core through cyclization reactions.
  • Final condensation to form the methylene bridge.

Industrial Production Methods

Industrial production would require optimization of each step to maximize yield and purity. This might involve:

  • Use of catalysts to accelerate reactions.
  • Implementation of continuous flow reactors for large-scale synthesis.
  • Purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Potential oxidation of the pyrrole ring.

    Reduction: Reduction of the imino group to an amine.

    Substitution: Electrophilic or nucleophilic substitution on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Use of halogenating agents or nucleophiles under acidic or basic conditions.

Major Products

  • Oxidation products might include pyrrole N-oxides.
  • Reduction products might include amines.
  • Substitution products would depend on the specific reagents used.

Scientific Research Applications

This compound could have various applications in scientific research:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigation of its pharmacological properties for drug development.

    Industry: Use in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Potential mechanisms might include:

  • Binding to enzymes or receptors.
  • Inhibition of specific biochemical pathways.
  • Interaction with nucleic acids or proteins.

Comparison with Similar Compounds

Similar Compounds

  • Compounds with similar structures might include other pyrrole, thiazolo, or pyrimidinone derivatives.
  • Examples include thiazolopyrimidines and pyrrolo[2,3-d]pyrimidines.

Uniqueness

  • The unique combination of functional groups in this compound might confer specific biological activities not seen in other similar compounds.
  • Its specific substitution pattern could result in unique interactions with biological targets.

Properties

Molecular Formula

C21H19ClN4O2S

Molecular Weight

426.9 g/mol

IUPAC Name

(6E)-6-[[1-(5-chloro-2-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-5-imino-3-methyl-[1,3]thiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C21H19ClN4O2S/c1-11-7-14(13(3)25(11)17-9-15(22)5-6-18(17)28-4)8-16-19(23)26-12(2)10-29-21(26)24-20(16)27/h5-10,23H,1-4H3/b16-8+,23-19?

InChI Key

RCSCLPIKQQUGLF-FQYHFWRWSA-N

Isomeric SMILES

CC1=CC(=C(N1C2=C(C=CC(=C2)Cl)OC)C)/C=C/3\C(=N)N4C(=CSC4=NC3=O)C

SMILES

CC1=CC(=C(N1C2=C(C=CC(=C2)Cl)OC)C)C=C3C(=N)N4C(=CSC4=NC3=O)C

Canonical SMILES

CC1=CC(=C(N1C2=C(C=CC(=C2)Cl)OC)C)C=C3C(=N)N4C(=CSC4=NC3=O)C

Origin of Product

United States

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